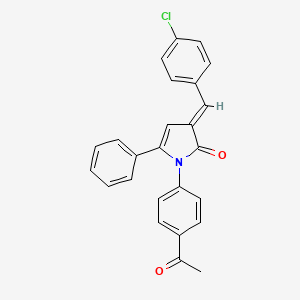![molecular formula C18H19N3O2S B11652170 (5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11652170.png)
(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The process often starts with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the pyrrole and dimethylamino phenyl groups through condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized synthetic routes. The use of continuous flow reactors can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction pathway and reagents used.
Applications De Recherche Scientifique
(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione: Shares structural similarities with other thiazolidine-2,4-dione derivatives.
Thiazolidinediones: A class of compounds known for their antidiabetic properties.
Pyrrole derivatives: Compounds with a pyrrole ring, often exhibiting diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H19N3O2S |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(5E)-5-[[1-[4-(dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H19N3O2S/c1-11-9-13(10-16-17(22)19-18(23)24-16)12(2)21(11)15-7-5-14(6-8-15)20(3)4/h5-10H,1-4H3,(H,19,22,23)/b16-10+ |
Clé InChI |
NEGHUUSPBWXHOY-MHWRWJLKSA-N |
SMILES isomérique |
CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)/C=C/3\C(=O)NC(=O)S3 |
SMILES canonique |
CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)C=C3C(=O)NC(=O)S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652089.png)

![Dimethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11652093.png)
![methyl 4-{5-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11652095.png)
![Ethyl 5-acetyl-2-{[(2-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11652096.png)
![4-(Hexyloxy)phenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B11652101.png)
![(4-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11652112.png)

![Ethyl 1,14-dimethyl-4,10-DI(1-naphthyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B11652138.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652139.png)


![3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11652149.png)
![N-[2-chloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B11652169.png)
